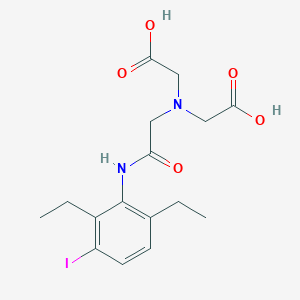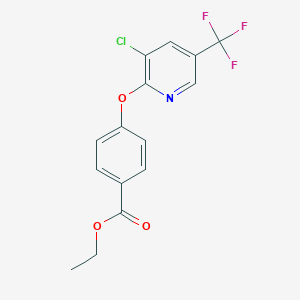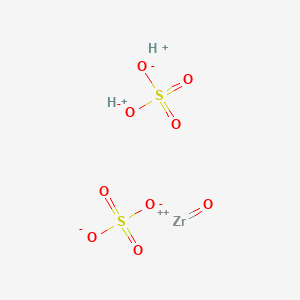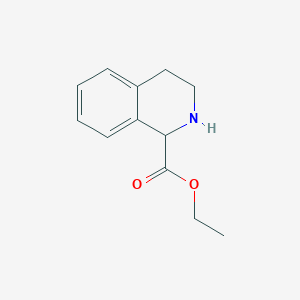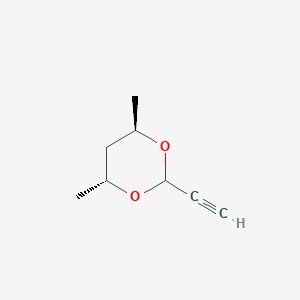
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is a member of the dioxane family and has a unique structure that makes it an attractive target for researchers.
Aplicaciones Científicas De Investigación
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane has been studied extensively for its potential applications in various fields. In medicinal chemistry, the compound has been shown to exhibit antitumor activity and has been used as a lead compound in the development of new anticancer drugs. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, the compound has been used as a versatile reagent for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In vivo studies have shown that the compound can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is its versatility as a reagent in organic synthesis. The compound can be used in a wide range of reactions to synthesize complex organic molecules. However, the synthesis of the compound is a complex process that requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the study of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane. One direction is the development of new anticancer drugs based on the structure of the compound. Another direction is the synthesis of new materials with unique properties using the compound as a building block. Additionally, the mechanism of action of the compound could be further studied to gain a better understanding of its antitumor activity. Finally, new synthesis methods for the compound could be developed to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a complex process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Propiedades
Número CAS |
102340-79-4 |
|---|---|
Nombre del producto |
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(4R,6R)-2-ethynyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8-9-6(2)5-7(3)10-8/h1,6-8H,5H2,2-3H3/t6-,7-/m1/s1 |
Clave InChI |
ITWPJDALOTVTCO-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](OC(O1)C#C)C |
SMILES |
CC1CC(OC(O1)C#C)C |
SMILES canónico |
CC1CC(OC(O1)C#C)C |
Sinónimos |
1,3-Dioxane, 2-ethynyl-4,6-dimethyl-, [4R-(2alpha,4alpha,6beta)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



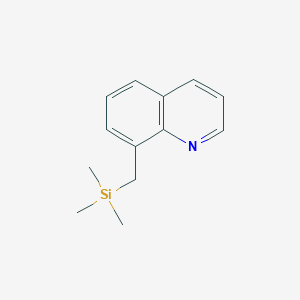
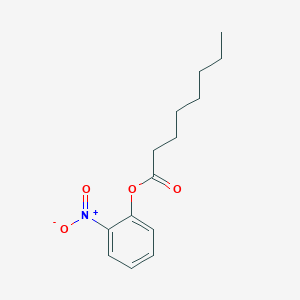

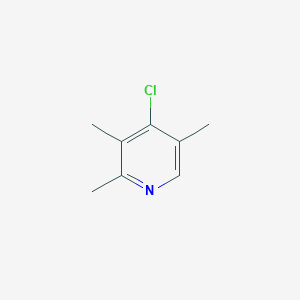
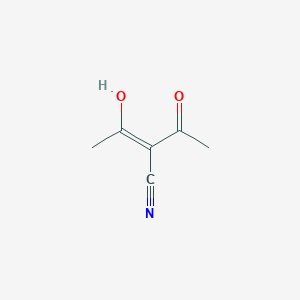
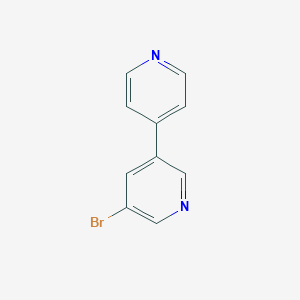
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
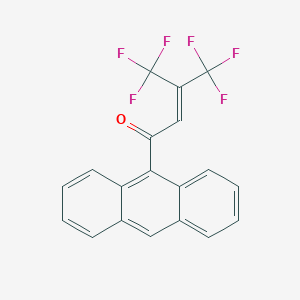
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
